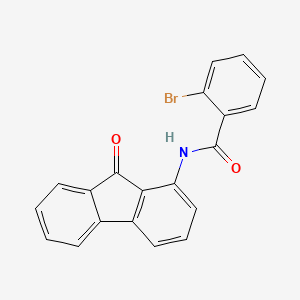

2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide” is an organic compound . It is used as an intermediate in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The key intermediate, 2-bromo-9-fluorenone, can be obtained through Grignard reaction, reduction with Et3SiH/BF3, or direct arylation .Molecular Structure Analysis

The molecular formula of “2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide” is C20H12BrNO2 . The molecular weight is 378.21878 .科学的研究の応用

Synthesis of Organic Compounds

Research has focused on the synthesis of various organic compounds, including the condensation of chlorides with bromo- and fluorene derivatives, leading to the creation of new methyl derivatives of indenofluorenes (Chardonnens, Laroche, & Sieber, 1974). Another area involves the synthesis of N-allyl-4-piperidyl benzamide derivatives, highlighting the versatility of fluorene-related compounds in creating novel structures (Cheng De-ju, 2014).

Materials Science and Luminescence

In materials science, fluorene derivatives have been utilized to synthesize fluorescent fluorene–isoindole-containing mono- and oligomers, which exhibit promising light-emitting properties for potential applications in optoelectronics (Lázár et al., 2014). Furthermore, the development of liquid crystalline compounds containing fluorene cores has been studied for their luminescence modulation capabilities, which could be crucial for advanced display technologies (Thiéry et al., 2014).

Supramolecular Chemistry

Supramolecular chemistry research has explored the assembly of triple helical amide-to-amide hydrogen bonded columns of tris(4-halophenyl)benzene-1,3,5-tricarboxamides into porous materials, leveraging halogen...halogen interactions. This work opens pathways for designing materials with specific porosity and functionality (Rajput, Chernyshev, & Biradha, 2010).

特性

IUPAC Name |

2-bromo-N-(9-oxofluoren-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO2/c21-16-10-4-3-8-15(16)20(24)22-17-11-5-9-13-12-6-1-2-7-14(12)19(23)18(13)17/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUFSAHDYDNLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)

![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)